3-(4-Ethylphenyl)oxolan-3-ol
Description
3-(4-Ethylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolan) derivative featuring a hydroxyl group at the 3-position of the oxolan ring and a 4-ethylphenyl substituent. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased hydrophobicity from the ethylphenyl moiety.
Properties
IUPAC Name |
3-(4-ethylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIFFYUHNZXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)oxolan-3-ol typically involves the reaction of 4-ethylphenylmagnesium bromide with oxirane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-ethylphenyl oxirane in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-ethylphenyl)oxolan-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted oxolane compounds.
Scientific Research Applications
3-(4-Ethylphenyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the oxolane ring structure contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Note: Molecular formulas for ethylphenyl and trimethylphenyl derivatives inferred based on oxolan (C₄H₈O) backbone and substituents.
Key Observations
The 2,4,6-trimethylphenyl analog introduces steric hindrance, which may reduce reactivity or crystallinity compared to the ethylphenyl derivative .
Functional Group Differences: The ketone in 4-(3-Ethenylphenyl)oxolan-3-one (vs. alcohol in the target compound) increases electrophilicity, making it more reactive toward nucleophiles (e.g., in condensation reactions) .
Synthetic and Commercial Relevance :
- Both this compound and its trimethylphenyl analog are discontinued, suggesting challenges in synthesis, stability, or market demand .
- The allyl-substituted analog (95% purity) and ethenylphenyl ketone derivative remain available, indicating broader applicability in synthetic workflows .
Research Findings and Implications
Physicochemical Properties :
- The hydroxyl group in this compound facilitates hydrogen bonding, likely increasing its boiling point compared to the ketone analog. However, exact data (e.g., melting/boiling points) are unavailable in the provided evidence.
- The chlorophenylmethyl-amine derivative’s hydrochloride salt enhances water solubility, a critical factor for pharmaceutical formulations .
Potential Applications: The ethylphenyl and trimethylphenyl derivatives may serve as intermediates in agrochemicals or liquid crystals, leveraging their aromatic hydrophobicity. The allyl-substituted analog’s higher purity and smaller size (C₇H₁₂O₂) could make it preferable for polymerization initiators or crosslinking agents .
Gaps in Data: No evidence directly links this compound to biological activity, unlike the opiates and cobra venom studied in analgesic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
